![molecular formula C16H16F2N2O3 B2855296 N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034301-33-0](/img/structure/B2855296.png)
N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H16F2N2O3 and its molecular weight is 322.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₁₈F₂N₂O₄
- Molecular Weight : 376.4 g/mol
- CAS Number : 868551-93-3
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structural components allow it to engage with specific receptors and enzymes, influencing processes such as cell proliferation, apoptosis, and angiogenesis.
Targeting c-Met and VEGFR-2
Research indicates that derivatives of pyridine compounds can inhibit receptor tyrosine kinases such as c-Met and VEGFR-2. These pathways are crucial in cancer progression and metastasis. For instance, studies on similar compounds have shown IC₅₀ values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, suggesting potent inhibitory effects that could be extrapolated to this compound .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway.
Study | Cell Line | Effect | Reference |
---|---|---|---|
Study 1 | U251 glioma | Induces apoptosis via caspase activation | |
Study 2 | MCF7 breast cancer | Inhibits proliferation through cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anti-Cancer Activity : A study involving a related pyridine derivative showed that treatment led to a significant reduction in tumor size in xenograft models, indicating potential for clinical application in oncology.
- Case Study on HIV Integrase Inhibition : Another study reported that structurally similar compounds exhibited inhibitory activity against HIV integrase, suggesting a broader antiviral potential for derivatives like this compound .
Applications De Recherche Scientifique
Anti-Cancer Activity
One of the primary applications of N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is its potential as an anti-cancer agent. Research indicates that compounds with similar structural features have been developed as dual inhibitors targeting c-Met and VEGFR-2, which are critical in cancer progression and metastasis.
- Mechanism of Action : The compound is thought to inhibit the activity of c-Met and VEGFR-2, which play significant roles in tumor growth and angiogenesis. In vitro studies have demonstrated that related compounds exhibit potent inhibition of cell proliferation through these pathways .
- Case Study : A study reported that a derivative of this compound showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong inhibitory potential . These findings suggest that this compound may be a candidate for further development in cancer therapies.
Targeting Specific Biological Pathways
The compound has been investigated for its ability to modulate specific signaling pathways associated with cancer cell survival and proliferation.
- VEGFR-2 Inhibition : By inhibiting VEGFR-2, the compound may prevent the formation of new blood vessels that tumors require for sustained growth. This anti-angiogenic property is crucial for limiting tumor expansion .
- c-Met Inhibition : c-Met is often overexpressed in various cancers; thus, targeting this receptor can disrupt signaling pathways that promote tumor growth and metastasis .
Further research is necessary to fully elucidate the therapeutic potential and mechanisms of action of this compound:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
- Combination Therapies : Exploring the effects of this compound in combination with other anti-cancer agents to enhance therapeutic outcomes.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-22-6-7-23-15-8-11(4-5-19-15)16(21)20-10-12-2-3-13(17)9-14(12)18/h2-5,8-9H,6-7,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFAPLBZHMQUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.